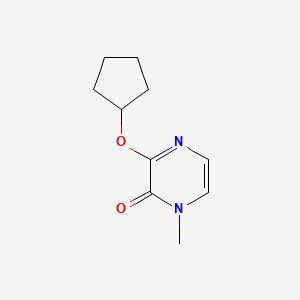

3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one

Description

Properties

IUPAC Name |

3-cyclopentyloxy-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-7-6-11-9(10(12)13)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOJOSHZJCAKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of cyclopentanol with a suitable pyrazinone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the cyclopentyloxy group. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Comparisons of Pyrazinone Derivatives

Biological Activity

3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyrazinone core with a cyclopentyloxy substituent. Its structure can be represented as follows:

This molecular configuration contributes to its unique interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound possesses significant antimicrobial properties against a range of pathogens.

- Herbicidal Properties : It has been identified as a potential herbicide, demonstrating efficacy in inhibiting the growth of certain weeds while being safe for crops .

- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, indicating its utility in neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in the metabolic pathways of target organisms, leading to reduced viability.

- Membrane Disruption : The compound can disrupt cellular membranes in microorganisms, resulting in cell lysis.

- Receptor Modulation : There is evidence suggesting that it interacts with neurotransmitter receptors, which could explain its neuroprotective effects.

Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Herbicidal Efficacy

Field trials assessing the herbicidal activity demonstrated significant weed suppression. Results are provided in Table 2.

| Weed Species | Control (%) | Application Rate (g/ha) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 85% | 200 | |

| Setaria viridis | 90% | 150 |

Case Study 1: Antimicrobial Application

In a controlled study, the compound was tested against multi-drug resistant strains of bacteria. The findings indicated that it could serve as a viable alternative to conventional antibiotics due to its potent activity against resistant strains.

Case Study 2: Agricultural Use

Field trials conducted on crops treated with the compound revealed not only effective weed control but also enhanced crop yield compared to untreated plots. This suggests potential for integration into sustainable agricultural practices.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(Cyclopentyloxy)-1-methyl-1,2-dihydropyrazin-2-one, and how are they determined experimentally?

- Methodological Answer: Synthesis typically involves coupling cyclopentanol derivatives with a pyrazinone precursor. Key parameters include:

- Temperature: Reactions are often conducted at 60–80°C to balance reactivity and side-product formation .

- Solvent: Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilic substitution efficiency, while ethanol may be used for milder conditions .

- Catalysts: Base catalysts (e.g., K₂CO₃) facilitate deprotonation, improving cyclopentyloxy group incorporation .

Optimization involves iterative testing of these parameters, monitored via TLC or HPLC to track reaction progress and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Structural validation employs:

- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., cyclopentyloxy protons at δ 4.5–5.0 ppm, pyrazinone carbonyl at ~165 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 223.1445) .

- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodological Answer: Stability studies suggest:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the cyclopentyloxy group .

- Light Sensitivity: Protect from UV exposure to avoid photodegradation of the pyrazinone ring .

- Solubility: Dissolve in anhydrous DMSO for long-term stock solutions, avoiding protic solvents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the pyrazinone core in nucleophilic substitution reactions?

- Methodological Answer: The pyrazinone ring’s electron-deficient nature facilitates nucleophilic attack at the C-3 position. Mechanistic studies using deuterated solvents (e.g., D₂O) reveal:

- Kinetic Isotope Effects: Confirm rate-limiting deprotonation steps in cyclopentyloxy group attachment .

- Intermediate Trapping: LC-MS or in-situ IR identifies transient enolate intermediates during substitution .

Computational modeling (DFT) further predicts charge distribution and transition states .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar pyrazinone derivatives?

- Methodological Answer: Discrepancies often arise from assay variability. To address this:

- Standardized Assays: Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for metabolic activity (e.g., CYP450 inhibitors) .

- Dose-Response Curves: Compare EC₅₀ values across studies to normalize potency differences .

- Structural Analogues: Test 3-(Cyclopentyloxy)-1-methyl derivatives alongside compounds like 3-(2,3-dichlorophenyl)pyrazin-2(1H)-one to isolate substituent effects .

Q. What strategies are employed to evaluate the compound’s potential as a kinase inhibitor or GPCR modulator?

- Methodological Answer: Target engagement is assessed via:

- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to kinases (e.g., JAK2) or GPCRs (e.g., adenosine A₂A receptor) .

- Functional Assays: Measure cAMP accumulation (GPCRs) or phosphorylation levels (kinases) post-treatment .

- Selectivity Profiling: Use kinase inhibitor panels (e.g., Eurofins) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.